Methyl 2-[(2-iodobenzoyl)amino]benzoate
Description
Methyl 2-[(2-iodobenzoyl)amino]benzoate is a benzoate derivative characterized by a 2-iodobenzoyl group attached to the amino position of the methyl benzoate backbone. The iodine atom in the 2-position of the benzoyl moiety introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it distinct from non-halogenated analogs .
Properties
Molecular Formula |
C15H12INO3 |
|---|---|
Molecular Weight |
381.16 g/mol |
IUPAC Name |
methyl 2-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
InChI Key |
QPAWIFTXULFVHM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoate Derivatives
The iodine atom in the target compound introduces significant steric hindrance and electron-withdrawing effects compared to non-halogenated or aliphatic-substituted analogs. For example, the 2-iodobenzoyl group creates a planar aromatic system that may facilitate π-π stacking, unlike the flexible 4-Methylpentan-2-yl group in compound 28 .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
The iodine atom in the target compound is expected to reduce solubility in polar solvents compared to acetylated analogs (e.g., Methyl N-acetylanthranilate) due to increased hydrophobicity. IR spectra would show distinct C=O stretches (~1680–1720 cm⁻¹), while ¹H NMR would exhibit downfield shifts for aromatic protons adjacent to iodine .
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